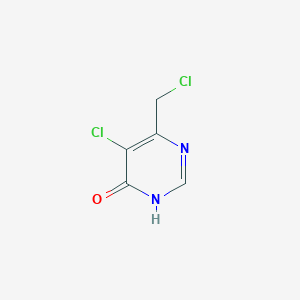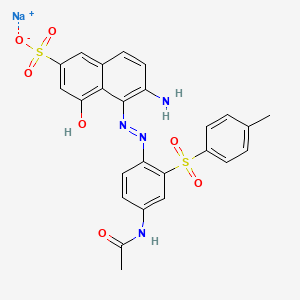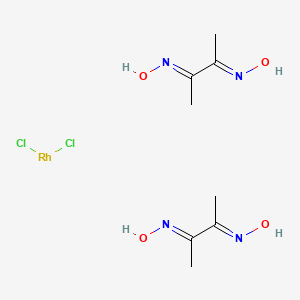
Dichloro(dimethylglyoximato)(dimethylglyoxime)rhodium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of rhodium, a transition metal, and a hydroxylamine moiety, which is known for its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(dimethylglyoximato)(dimethylglyoxime)rhodium(III) typically involves the coordination of rhodium with hydroxylamine derivatives. One common method involves the reaction of rhodium chloride with hydroxylamine in the presence of a suitable ligand under controlled temperature and pH conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of rhodium.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium oxides, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Aplicaciones Científicas De Investigación
Dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism by which Dichloro(dimethylglyoximato)(dimethylglyoxime)rhodium(III) exerts its effects involves the coordination of rhodium with various substrates, facilitating redox reactions and ligand exchange processes. The molecular targets include enzymes and DNA, where the compound can induce structural changes and affect biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Dichlororhodium(III) complexes: These compounds share similar coordination chemistry but may differ in their reactivity and applications.
Hydroxylamine derivatives: Compounds like hydroxylamine hydrochloride have similar functional groups but lack the transition metal component.
Uniqueness
Dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine is unique due to the combination of rhodium and hydroxylamine, which imparts distinct catalytic and redox properties. This makes it particularly valuable in applications requiring both metal coordination and reactivity .
Propiedades
Número CAS |
39174-43-1 |
|---|---|
Fórmula molecular |
C8H16Cl2N4O4Rh |
Peso molecular |
406.05 g/mol |
Nombre IUPAC |
dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Rh/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+2/p-2/b2*5-3+,6-4+;;; |
Clave InChI |
SZLIGKVZZIXKPH-KMGPWXGDSA-L |
SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.Cl[Rh]Cl |
SMILES isomérico |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/O)/C.Cl[Rh]Cl |
SMILES canónico |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.Cl[Rh]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


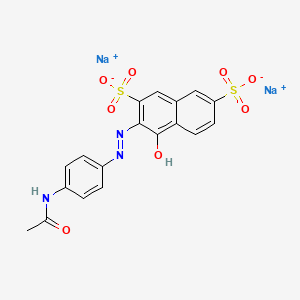
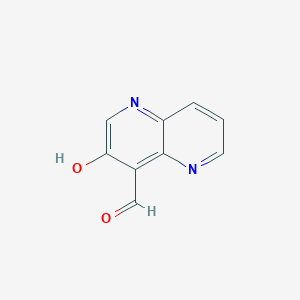
![5,6,7,8-Tetrahydro-2-phenyl-7-benzylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B1497319.png)
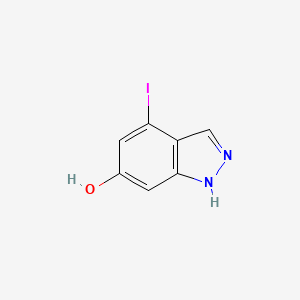
![Biphenyl-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amine](/img/structure/B1497329.png)
![(9-[1,1'-Biphenyl]-3-yl-9H-carbazol-2-yl)-boronic acid](/img/structure/B1497330.png)
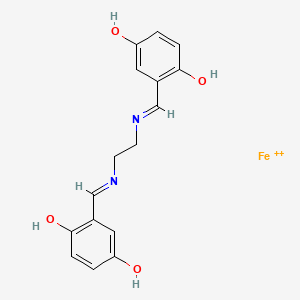
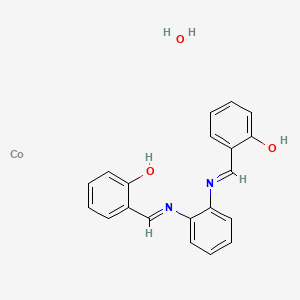
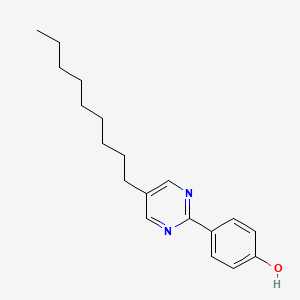
![9-[3-(1-Naphthalenyl)phenyl]-anthracene](/img/structure/B1497345.png)
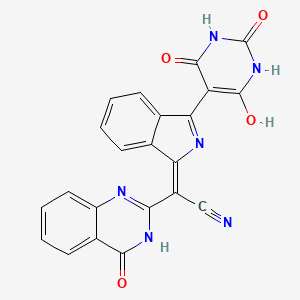
![Methyl 4-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate](/img/structure/B1497352.png)
